Cas no 15090-12-7 (Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-)

Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- structure
15090-12-7 structure
Product Name:Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
CAS No:15090-12-7
MF:C18H26N4O
MW:314.425243854523
CID:146912
PubChem ID:203748
Update Time:2025-04-19

Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
    • 1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine
    • 1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine
    • Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-
    • DTXSID10164647
    • OLJGURHAYUAIJM-UHFFFAOYSA-N
    • 15090-12-7
    • 1-Benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)pyrazole
    • B-324
    • BRN 0836598
    • Inchi: 1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3
    • InChI Key: OLJGURHAYUAIJM-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C)=NN1CC1C=CC=CC=1)CCN1CCN(C)CC1

Computed Properties

  • Exact Mass: 314.21088
  • Monoisotopic Mass: 314.21066147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 33.5Ų

Experimental Properties

  • PSA: 33.53
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